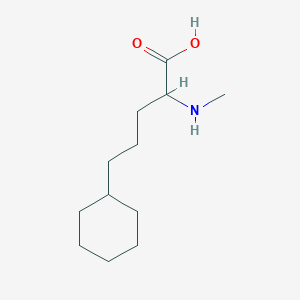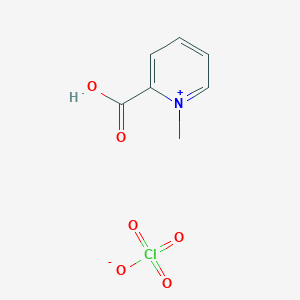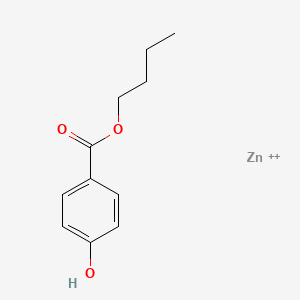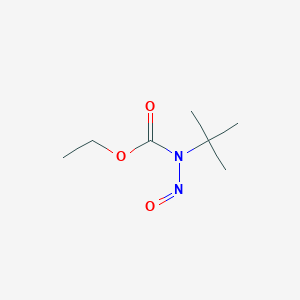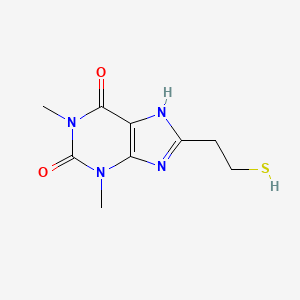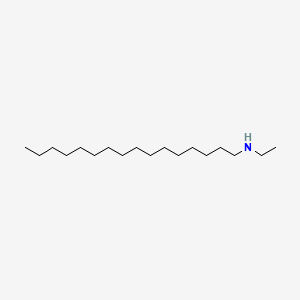![molecular formula C14H17NO6 B14731392 [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate CAS No. 6965-66-8](/img/structure/B14731392.png)
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate is a complex organic compound with a unique structure that includes a piperidine ring and a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a cyclohexanone derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure could offer specific benefits.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
作用机制
The mechanism of action of [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context of its use, whether in biological systems or industrial applications.
相似化合物的比较
Similar Compounds
- 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN)
Uniqueness
Compared to similar compounds, [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate stands out due to its unique combination of a piperidine ring and a cyclohexyl group. This structure imparts specific chemical and physical properties that make it valuable for targeted applications in research and industry.
属性
CAS 编号 |
6965-66-8 |
|---|---|
分子式 |
C14H17NO6 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
[3-(2,6-dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C14H17NO6/c1-7(16)21-9-2-3-11(17)10(6-9)14(20)8-4-12(18)15-13(19)5-8/h8-10H,2-6H2,1H3,(H,15,18,19) |
InChI 键 |
YRISCTVVPDWQHL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCC(=O)C(C1)C(=O)C2CC(=O)NC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)


